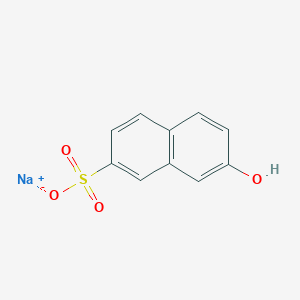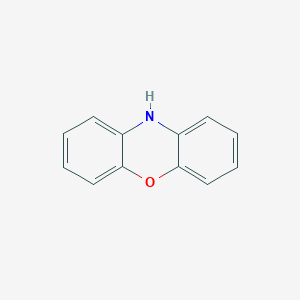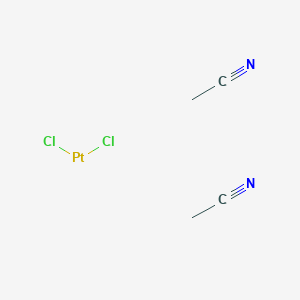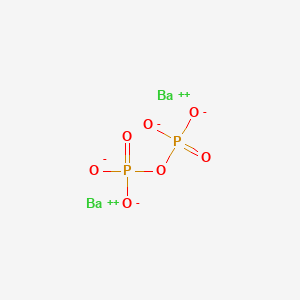
Dibariumdiphosphat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibarium diphosphate is a unique compound with potential applications in various scientific research fields. It is a white crystalline solid with a chemical formula of Ba2P2O7. This compound has gained attention due to its unique properties, including its high thermal stability, low solubility, and excellent electrical conductivity.
Wissenschaftliche Forschungsanwendungen
Phosphor-Material in LED-Technologie
Dibariumdiphosphat wurde als Phosphor-Material in InGaN-basierten LEDs verwendet . Insbesondere wurde ein effizienter, gelb emittierender Phosphor, Eu2±dotiertes Ba2Mg (PO4)2, berichtet . Sein Anregungsband erstreckt sich von 250 bis 450 nm, was an das Emissionsband von Nah-UV-LED-Chips (350–420 nm) anpassbar ist . Bei Anregung mit 367-nm-Licht zeigt der Phosphor eine starke gelbe Emission, die bei 576 nm zentriert ist .
Hochtemperaturanwendungen
Aufgrund seines hohen Schmelzpunkts und seiner hervorragenden thermischen Stabilität kann this compound in Hochtemperaturanwendungen eingesetzt werden. Es ist sehr beständig gegen Wärmeschock und kann hohen Temperaturen standhalten, ohne sich zu zersetzen.
Elektrische Isolierung
This compound ist ein guter elektrischer Isolator. Diese Eigenschaft macht es für den Einsatz in verschiedenen elektrischen Anwendungen geeignet, bei denen eine Isolierung erforderlich ist.
Synthesemethoden
This compound kann mit verschiedenen Methoden synthetisiert werden, wie z. B. Festkörperreaktion, Copräzipitation und Sol-Gel-Verfahren. Diese Synthesemethoden werden erforscht, um die Eigenschaften und potenziellen Anwendungen von this compound zu verbessern.
Chemische Forschung
This compound ist eine stabile Verbindung, die durch trockene oder nasse Methoden synthetisiert werden kann. Es hat ein Molekulargewicht von 527,63 g/mol und eine Dichte von 4,56 g/cm3. Dies macht es zu einem interessanten Forschungsobjekt in verschiedenen Bereichen der chemischen Forschung.
Industrielle Anwendungen
This compound hat aufgrund seiner einzigartigen Eigenschaften breite Aufmerksamkeit in verschiedenen Forschungs- und Industriebereichen auf sich gezogen. Seine geringe Löslichkeit in Wasser und seine hohe Beständigkeit gegen Wärmeschock machen es für verschiedene industrielle Anwendungen geeignet.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "Dibarium diphosphate can be synthesized by the reaction between barium hydroxide and phosphoric acid.", "Starting Materials": [ "Barium hydroxide", "Phosphoric acid" ], "Reaction": [ "Step 1: Dissolve barium hydroxide in water to form a solution.", "Step 2: Dissolve phosphoric acid in water to form a separate solution.", "Step 3: Slowly add the phosphoric acid solution to the barium hydroxide solution while stirring.", "Step 4: Continue stirring the mixture until all the phosphoric acid has reacted with the barium hydroxide.", "Step 5: Filter the resulting product to remove any impurities.", "Step 6: Dry the product to obtain the final product, dibarium diphosphate." ] } | |
CAS-Nummer |
13466-21-2 |
Molekularformel |
BaH4O7P2 |
Molekulargewicht |
315.30 g/mol |
IUPAC-Name |
barium(2+);phosphonato phosphate |
InChI |
InChI=1S/Ba.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
ZAQQAKZAIUCBIQ-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2] |
Kanonische SMILES |
OP(=O)(O)OP(=O)(O)O.[Ba] |
Andere CAS-Nummern |
13466-21-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different polymorphs of barium pyrophosphate, and how do their structures differ?
A1: Barium pyrophosphate exhibits polymorphism, meaning it can exist in different crystal structures. Several polymorphs have been identified, including α-Ba2P2O7, β-Ba2P2O7 (σ-dibarium pyrophosphate), and HT-CaBaP2O7. [, , ]
- α-Ba2P2O7: Orthorhombic structure, characterized by two distinct BaO9 polyhedra linked through corners and edges/faces, forming channels where the P2O7 diphosphate anions reside. [, ]
- β-Ba2P2O7: Crystallizes in the space group P62m, with Ba atoms arranged in columns and coordinated with oxygen atoms. The P2O7 groups have threefold axes passing through the P atoms, with a disordered bridging oxygen atom. []
- HT-CaBaP2O7: A high-temperature polymorph, orthorhombic with space group P212121. This polymorph is distinct from other known calcium, strontium, and barium pyrophosphate structures. []
Q2: How does the doping of barium pyrophosphate with Ce3+ and Tb3+ ions affect its luminescence properties?
A2: Doping Ba2P2O7 with Ce3+ and Tb3+ ions introduces luminescent centers within the material. [] Ce3+ acts as a sensitizer, absorbing ultraviolet excitation and transferring energy to Tb3+, which then emits visible light. This energy transfer mechanism is primarily dipole-dipole interaction. By adjusting the concentration ratio of Ce3+ and Tb3+, the emission color can be tuned, offering potential for applications in solid-state lighting and display technologies.
Q3: How does the synthesis temperature affect the formation of different calcium barium pyrophosphate polymorphs?
A3: The synthesis temperature plays a crucial role in determining the final polymorph obtained for calcium barium pyrophosphate (CaBaP2O7). [] At lower temperatures (below 1000°C), the low-temperature polymorph, LT-CaBaP2O7, forms with a monoclinic structure. In contrast, at higher temperatures (1200°C), the high-temperature polymorph, HT-CaBaP2O7, forms, adopting an orthorhombic structure. This highlights the importance of controlled synthesis conditions for obtaining specific polymorphs with desired properties.
Q4: Can barium pyrophosphate be utilized as a catalyst, and if so, in what type of reactions?
A4: Yes, barium pyrophosphate, specifically in the form of a barium-strontium catalyst (Ba-Sr-2), has been investigated for its catalytic activity in the synthesis of triethylenediamine from N-β-hydroxyethylpiperazine. [] The catalyst's effectiveness is attributed to the formation of barium pyrophosphate, which contributes to its mechanical strength and larger pore size, facilitating the dehydration reaction crucial for triethylenediamine production.
Q5: What are the potential advantages of using barium pyrophosphate-based phosphors in lighting applications?
A5: Barium pyrophosphate, when doped with suitable activators like Ce3+ and Tb3+, exhibits promising luminescence properties, making it a potential candidate for lighting applications. [] Some potential advantages include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



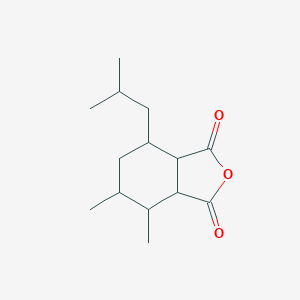

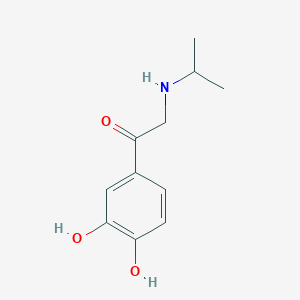
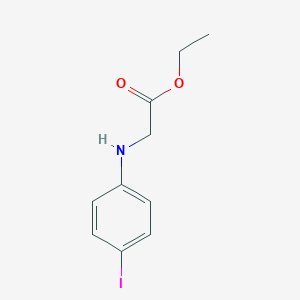
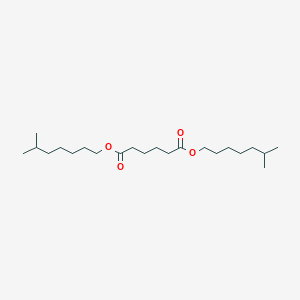
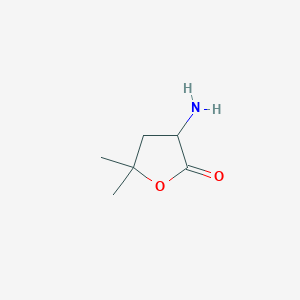
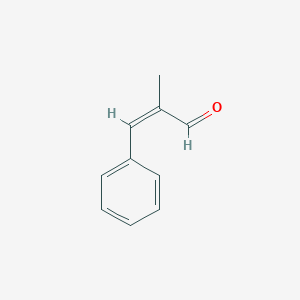


![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)
